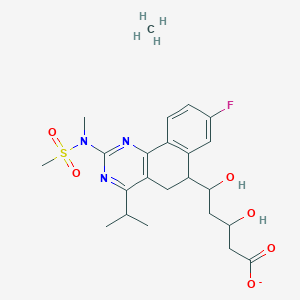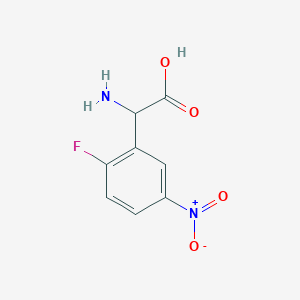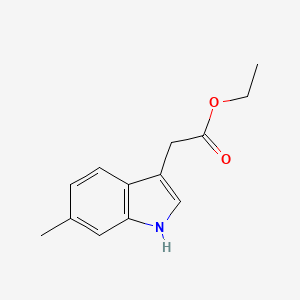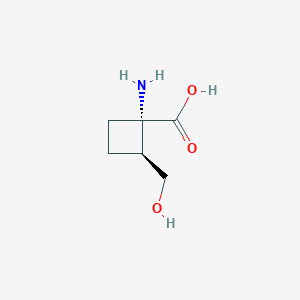
Rosuvastatin EP impurity H
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Rosuvastatin EP impurity H is a chemical compound that is often encountered as an impurity in the production of rosuvastatin, a widely used statin medication for lowering cholesterol levels. This impurity is specifically listed in the European Pharmacopoeia, which sets the standards for the quality and purity of medicinal substances. Understanding and controlling impurities like this compound is crucial for ensuring the safety and efficacy of pharmaceutical products.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Rosuvastatin EP impurity H involves several steps, typically starting from the key intermediates used in the production of rosuvastatin itself. The process often includes the use of specific reagents and catalysts to achieve the desired chemical transformations. For example, the preparation of rosuvastatin sodium from its methyl ester involves the addition of sodium hydroxide to a solution of the methyl ester in ethanol, followed by distillation and the addition of ether to the residue obtained from distillation .
Industrial Production Methods: Industrial production methods for this compound are designed to be efficient and scalable. These methods often involve the use of advanced chromatographic techniques to separate and purify the impurity from the main product. The use of ultra-high-performance liquid chromatography (UHPLC) has been validated for the estimation and separation of rosuvastatin and its impurities, including this compound .
化学反応の分析
Types of Reactions: Rosuvastatin EP impurity H can undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for understanding the stability and reactivity of the compound under different conditions.
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The reaction conditions can vary depending on the desired transformation, with temperature, solvent, and pH being critical factors.
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction pathway. For example, oxidation reactions may lead to the formation of hydroxylated derivatives, while reduction reactions can result in the formation of dehydroxylated compounds.
科学的研究の応用
Rosuvastatin EP impurity H has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a reference standard for analytical methods, helping to ensure the accuracy and precision of impurity profiling in pharmaceutical products . In biology and medicine, understanding the presence and effects of impurities like this compound is crucial for assessing the safety and efficacy of medications. In the pharmaceutical industry, controlling impurities is essential for meeting regulatory standards and ensuring product quality.
作用機序
The mechanism of action of Rosuvastatin EP impurity H is closely related to its chemical structure and reactivity. While the primary focus is on its role as an impurity, understanding its interactions with biological systems can provide insights into its potential effects. The molecular targets and pathways involved may include interactions with enzymes and receptors that are relevant to the pharmacological activity of rosuvastatin .
類似化合物との比較
Comparison with Other Similar Compounds: Rosuvastatin EP impurity H can be compared with other impurities listed in the European Pharmacopoeia for rosuvastatin tablets, such as impurity A, impurity B, and impurity C . Each impurity has unique structural features and chemical properties that distinguish it from the others.
List of Similar Compounds:- Rosuvastatin EP impurity A
- Rosuvastatin EP impurity B
- Rosuvastatin EP impurity C
- Rosuvastatin EP impurity D
- Rosuvastatin EP impurity FP-A
These impurities are all structurally related to rosuvastatin and can arise during its synthesis and storage. Understanding the differences between these impurities is essential for effective impurity profiling and quality control in pharmaceutical production.
特性
分子式 |
C23H31FN3O6S- |
|---|---|
分子量 |
496.6 g/mol |
IUPAC名 |
5-[8-fluoro-2-[methyl(methylsulfonyl)amino]-4-propan-2-yl-5,6-dihydrobenzo[h]quinazolin-6-yl]-3,5-dihydroxypentanoate;methane |
InChI |
InChI=1S/C22H28FN3O6S.CH4/c1-11(2)20-17-10-16(18(28)8-13(27)9-19(29)30)15-7-12(23)5-6-14(15)21(17)25-22(24-20)26(3)33(4,31)32;/h5-7,11,13,16,18,27-28H,8-10H2,1-4H3,(H,29,30);1H4/p-1 |
InChIキー |
XKVBTZKACVPRNV-UHFFFAOYSA-M |
正規SMILES |
C.CC(C)C1=NC(=NC2=C1CC(C3=C2C=CC(=C3)F)C(CC(CC(=O)[O-])O)O)N(C)S(=O)(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(2R,3R,4R,5R)-2-(4-amino-5-cyano-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-5-((benzoyloxy)methyl)tetrahydrofuran-3,4-diyldibenzoate](/img/structure/B12278605.png)
![1-[(1S,2R)-2-methylcyclobutyl]ethan-1-one](/img/structure/B12278606.png)
![Diphenylmethyl(2S,3R,5R)-3-formyl-3-methyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B12278612.png)
![4-({1-[(3-Chlorophenyl)methanesulfonyl]azetidin-3-yl}oxy)-2-methylpyridine](/img/structure/B12278618.png)


![N-(3-aminopropyl)-3-[2-[2-[2-[2-[2-[(1E,3E,5Z)-5-[1-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethyl]-3,3-dimethylindol-2-ylidene]penta-1,3-dienyl]-3,3-dimethylindol-1-ium-1-yl]ethoxy]ethoxy]ethoxy]ethoxy]propanamide;chloride](/img/structure/B12278648.png)


![2-{3-[(1H-imidazol-1-yl)methyl]azetidine-1-carbonyl}-6-methoxy-1H-indole](/img/structure/B12278668.png)
![(1R,2R,4R)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-amine](/img/structure/B12278672.png)
![5-fluoro-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid](/img/structure/B12278675.png)


